N'-Acetyl-2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetohydrazide
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Overview
Description
N’-Acetyl-2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloropyridinyl group attached to an acetohydrazide moiety through an oxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Acetyl-2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetohydrazide typically involves the reaction of 3,5,6-trichloro-2-pyridinol with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxy linkage. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-Acetyl-2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetohydrazide may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
N’-Acetyl-2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trichloropyridinyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N’-Acetyl-2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N’-Acetyl-2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetohydrazide involves its interaction with specific molecular targets. The trichloropyridinyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The acetohydrazide moiety may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Triclopyr: A related compound with similar structural features, used as an herbicide.
2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar mode of action.
Picloram: A compound with comparable applications in agriculture.
Uniqueness
N’-Acetyl-2-[(3,5,6-trichloro-2-pyridinyl)oxy]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-acetyl-2-(3,5,6-trichloropyridin-2-yl)oxyacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3N3O3/c1-4(16)14-15-7(17)3-18-9-6(11)2-5(10)8(12)13-9/h2H,3H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODUQQZUGQRXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)COC1=NC(=C(C=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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